

Spectroscopic Profile of 5,6,7,8-Tetrahydronaphthalen-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5,6,7,8-tetrahydronaphthalen-2-amine

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6,7,8-tetrahydronaphthalen-2-amine** (CAS No. 2217-43-8), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular structure of **5,6,7,8-tetrahydronaphthalen-2-amine** is presented below.

Molecular Structure:

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **5,6,7,8-tetrahydronaphthalen-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Predicted ~6.8-7.0	d	1H	Ar-H
Predicted ~6.5-6.6	dd	1H	Ar-H
Predicted ~6.4-6.5	d	1H	Ar-H
Predicted ~3.5	br s	2H	-NH ₂
Predicted ~2.7	t	4H	Ar-CH ₂ -
Predicted ~1.7-1.8	m	4H	-CH ₂ -CH ₂ -

Note: The proton NMR data is based on a spectrum available from SpectraBase.[\[1\]](#) Specific peak assignments are predicted based on typical chemical shifts for similar structures.

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145.0	C-NH ₂
~137.5	Ar-C (quaternary)
~129.5	Ar-CH
~128.0	Ar-C (quaternary)
~115.5	Ar-CH
~113.0	Ar-CH
~29.5	Ar-CH ₂ -
~29.0	Ar-CH ₂ -
~23.5	-CH ₂ -CH ₂ -
~23.0	-CH ₂ -CH ₂ -

Note: The ^{13}C NMR data is predicted based on computational models and analysis of structurally related compounds, as experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
1620-1580	Medium	N-H bend (scissoring)
1600-1450	Medium to Strong	Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch

Note: The IR data is predicted based on characteristic absorption frequencies for primary aromatic amines and tetralin structures.[\[2\]](#) An experimental spectrum was not found in the reviewed sources.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
147	100	$[\text{M}]^+$ (Molecular Ion)
130	~50	$[\text{M}-\text{NH}_3]^+$
118	~90	$[\text{M}-\text{C}_2\text{H}_5]^+$
91	~30	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Note: The mass spectrometry data is based on the electron ionization (EI) spectrum available from the NIST Mass Spectrometry Data Center.[\[1\]](#) The fragmentation pattern is consistent with the structure of **5,6,7,8-tetrahydronaphthalen-2-amine**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **5,6,7,8-tetrahydronaphthalen-2-amine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

FT-IR Spectroscopy

For a solid sample, an FT-IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[3][4]

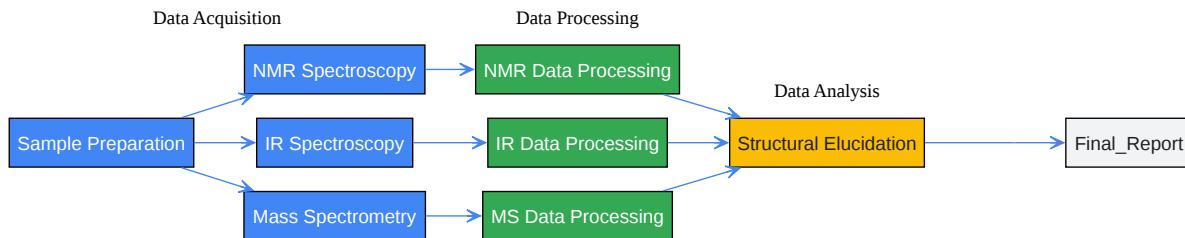
- KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).[4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
- ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

Mass Spectrometry

Electron ionization (EI) mass spectrometry is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data.



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- To cite this document: BenchChem. [Spectroscopic Profile of 5,6,7,8-Tetrahydronaphthalen-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294346#spectroscopic-data-of-5-6-7-8-tetrahydronaphthalen-2-amine-nmr-ir-ms]

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